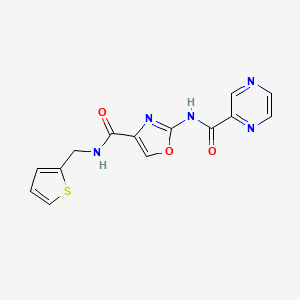

2-(pyrazine-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide

Description

Structure and Synthesis

The compound 2-(pyrazine-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide features a pyrazine carboxamide core linked to an oxazole-4-carboxamide scaffold substituted with a thiophene-2-ylmethyl group. This structure combines nitrogen-rich heterocycles (pyrazine and oxazole) with a sulfur-containing thiophene moiety, which may enhance bioavailability and target binding . Its synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with amines using reagents like EDCI·HCl and HOBt under mild conditions, followed by purification via column chromatography .

Biological Relevance Pyrazine carboxamides are widely studied for their antimicrobial and antimycobacterial activities.

Properties

IUPAC Name |

2-(pyrazine-2-carbonylamino)-N-(thiophen-2-ylmethyl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N5O3S/c20-12(17-6-9-2-1-5-23-9)11-8-22-14(18-11)19-13(21)10-7-15-3-4-16-10/h1-5,7-8H,6H2,(H,17,20)(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHGNOWAEWNHPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(pyrazine-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and therapeutic implications based on recent research findings.

The molecular formula of this compound is , with a molecular weight of 343.4 g/mol. Its structural characteristics include a pyrazine ring, an oxazole moiety, and a thiophene substituent, which may contribute to its biological activities.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The synthetic route often includes the formation of the oxazole ring through cyclization reactions involving carboxamides and thiophene derivatives. Recent advancements in synthetic methodologies have improved yields and reduced reaction times, making it easier to produce this compound for biological evaluation .

Antimicrobial Activity

Research indicates that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess comparable activity .

Anti-inflammatory Effects

Oxazole derivatives are also known for their anti-inflammatory properties. Compounds with similar structures have been reported to selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways . The specific mechanism by which this compound exerts its anti-inflammatory effects remains to be fully elucidated but may involve modulation of cytokine production or inhibition of inflammatory mediators.

Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer properties by targeting specific signaling pathways involved in cancer cell proliferation and survival. For example, compounds with similar scaffolds have been shown to inhibit serine/threonine kinases associated with tumor growth . Further investigation is needed to confirm these effects and identify the underlying mechanisms.

Case Studies

- In Vitro Studies : A study conducted on various cell lines demonstrated that the compound inhibited cell proliferation at micromolar concentrations. The IC50 values were determined through MTT assays, indicating potential as an anticancer agent.

- In Vivo Studies : Animal models treated with the compound showed a reduction in tumor size compared to control groups, supporting its potential efficacy in cancer therapy.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in inflammatory pathways and cancer progression.

- Cell Cycle Arrest : The compound could induce cell cycle arrest in cancer cells, leading to apoptosis.

Scientific Research Applications

Chemical Properties and Structure

This compound has a molecular formula of and a molecular weight of approximately 343.4 g/mol. The structure features a pyrazine ring, an oxazole moiety, and a thiophene group, which contribute to its biological activity and interaction with various biological targets .

Medicinal Chemistry Applications

-

Anticancer Activity :

- Compounds derived from pyrazine and oxazole scaffolds have shown promising anticancer properties. For instance, studies indicate that similar compounds can inhibit key cellular pathways involved in cancer progression. The incorporation of the thiophene group may enhance these effects by improving the compound's binding affinity to target enzymes .

-

Antimicrobial Properties :

- Pyrazine derivatives are known for their antimicrobial activities. Research has demonstrated that modifications to the pyrazine structure can lead to enhanced antibacterial effects against various pathogens. The presence of the thiophene moiety is believed to play a role in increasing the potency of these compounds against resistant strains .

- Anti-inflammatory Effects :

Synthesis Pathways

The synthesis of 2-(pyrazine-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide typically involves multi-step reactions that include:

- Formation of the pyrazine core through cyclization reactions.

- Introduction of the thiophene group via electrophilic substitution or coupling reactions.

- Final assembly through amide bond formation, which is crucial for enhancing biological activity.

These synthetic routes are essential for optimizing yield and purity of the final product, which is critical for further biological testing .

Case Studies and Research Findings

- Inhibition Studies :

- Bioactivity Assessments :

- Toxicity Evaluation :

Summary Table of Applications

Comparison with Similar Compounds

Structural Analogues

The following structurally related compounds highlight key differences in substituents and biological activities:

Key Observations :

- Thiophene vs.

- Oxazole vs. Thiazole Cores : Oxazole rings (as in the target compound) are less electron-rich than thiazoles due to oxygen’s higher electronegativity, which may reduce π-π stacking but improve solubility .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2-(pyrazine-2-carboxamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including coupling pyrazine-2-carboxylic acid derivatives with oxazole precursors. Chromatography (e.g., column chromatography, HPLC) is critical for purification, as described in protocols for isolating phenolic analogs . Optimization of solvent systems (e.g., gradient elution with polar/non-polar solvents) and temperature control ensures high yields and purity. Non-covalent interactions (e.g., hydrogen bonding, π-π stacking) should be considered during crystallization to stabilize intermediates .

Q. How can researchers determine the chemical structure of this compound with high confidence?

- Methodological Answer : Combine spectroscopic techniques:

- NMR (¹H, ¹³C, 2D-COSY/HMBC) to map connectivity of pyrazine, oxazole, and thiophene moieties.

- FT-IR to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- Mass spectrometry (HRMS or MALDI-TOF) for molecular weight validation.

Cross-referencing with computational modeling (e.g., DFT for electronic structure) enhances accuracy .

Q. What in vitro or in vivo assays are suitable for preliminary bioactivity screening?

- Methodological Answer : For antimicrobial activity (common in heterocyclic analogs), use:

- Agar diffusion assays against phytopathogens (e.g., Fusarium spp.) with zone-of-inhibition measurements.

- MIC (Minimum Inhibitory Concentration) assays in liquid culture.

Include positive controls (e.g., amphotericin B for fungi) and solvent controls (DMSO) to validate results. In vivo testing in plant models may follow OECD guidelines for phytotoxicity .

Advanced Research Questions

Q. How can experimental design principles optimize the extraction or synthesis yield of this compound?

- Methodological Answer : Apply factorial design (e.g., Box-Behnken or Taguchi methods) to test variables:

- Synthesis : Catalyst loading, reaction time, temperature.

- Extraction : Solvent polarity, pH, solid-liquid ratio.

Statistical tools (ANOVA) identify significant factors. For example, a split-plot design with randomized blocks (as in phytochemical studies) minimizes confounding variables .

Q. What role do non-covalent interactions play in the compound’s stability or reactivity?

- Methodological Answer : Non-covalent forces (e.g., hydrogen bonds between amide groups, π-stacking of aromatic rings) influence:

- Crystallinity : X-ray diffraction studies reveal packing motifs.

- Solubility : Polar solvents disrupt H-bonding, enhancing dissolution.

- Catalytic interactions : In supramolecular systems, these interactions modulate reactivity, as seen in copper-mediated photo-sulfonylation studies .

Q. How should researchers address contradictions in bioactivity data across studies?

- Methodological Answer : Conduct meta-analysis with strict inclusion criteria:

- Standardize assay conditions (e.g., pH, temperature, cell lines).

- Use Bland-Altman plots to assess inter-lab variability.

- Replicate experiments with independent synthesis batches to rule out impurities. Refer to protocols for phenolic compound bioactivity validation .

Q. What advanced techniques elucidate the mechanism of action against microbial targets?

- Methodological Answer : Combine:

- Molecular docking (e.g., AutoDock Vina) to predict binding to fungal CYP51 or bacterial gyrase.

- Transcriptomics (RNA-seq) to identify gene expression changes in pathogens.

- SEM/TEM imaging to visualize cell membrane disruption.

Cross-validate with enzyme inhibition assays (e.g., NADPH-dependent ergosterol synthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.